1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a 2,6-dimethylphenyl residue. The compound’s hydrochloride form (CAS: 1170477-01-6) has been cataloged as a research chemical, suggesting its use in pharmacological or material science studies . Its structure combines a rigid oxadiazole core with lipophilic aromatic substituents, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYISUSSVTYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3c-pep) are known to be potent dopamine transporter (dat) ligands . They show high selectivity for the dopamine transporter with relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Mode of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, are known to interact with their targets (such as the dopamine transporter) by binding to them . This binding can inhibit the reuptake of dopamine, leading to increased dopamine concentrations in the synaptic cleft .
Biochemical Pathways
Similar compounds are known to affect the dopamine neurotransmission pathway due to their interaction with the dopamine transporter . This can lead to downstream effects such as changes in mood, cognition, and behavior.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body after administration, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to increase the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .
Biological Activity
The compound 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine , often referred to as oxadiazole-piperazine derivative , is a member of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 278.74 g/mol
- CAS Number : 923721-29-3
- Structure : The compound features a piperazine ring connected to an oxadiazole moiety substituted with a chlorophenyl group.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. For instance:
- Staphylococcus aureus Inhibition : Compounds similar to the oxadiazole-piperazine derivative have shown strong inhibitory activity against Staphylococcus aureus, indicating potential use as antimicrobial agents .
- Broad-Spectrum Antibacterial Activity : Studies reveal moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The oxadiazole framework has been linked to anticancer activity through various mechanisms:
- Cytotoxicity : In vitro studies indicate that certain oxadiazole derivatives exhibit cytotoxic effects against tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds have shown inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression .
Anti-inflammatory Effects
Compounds within the oxadiazole class have also been investigated for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Certain derivatives have demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Piperazine Ring Modifications : Variations in substituents on the piperazine ring can enhance or diminish biological activity.
- Oxadiazole Substituents : The presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy and cytotoxicity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Nicolaides et al., 1998 | Demonstrated anti-inflammatory properties in oxadiazole derivatives. |
| Romero et al., 2001 | Reported antiviral activity against picornaviruses. |
| PMC7345688 | Found significant cytotoxicity against various cancer cell lines; potential anticancer applications. |
| Braz. J. Pharm. Sci., 2020 | Showed strong urease inhibition and moderate antibacterial activity in synthesized derivatives. |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The oxadiazole derivatives, including this compound, have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the oxadiazole structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .
-
Antitumor Activity
- The presence of the oxadiazole moiety is linked to significant antitumor activity. Studies have shown that compounds containing this structure can inhibit cell proliferation in cancer cell lines. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer types, suggesting their potential as anticancer agents .
- Anticonvulsant Properties
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL | |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Table 2: Antitumor Activity Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group and oxadiazole ring participate in nucleophilic substitutions. Key examples include:
For instance, treatment with NaH facilitates substitution at the 4-chlorophenyl site, enabling the introduction of sulfur- or nitrogen-based groups.
Hydrolysis Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
The 1,2,4-oxadiazol-5-ylmethyl group is particularly susceptible to hydrolysis, forming intermediates useful for further functionalization .
Reduction and Oxidation
The compound undergoes redox reactions at specific sites:
| Reaction Type | Reagents | Outcome | Key Structural Changes | Source |
|---|---|---|---|---|
| Reduction of oxadiazole | Hydrogenation (H₂/Pd-C) | Conversion to diamino derivatives | Ring saturation observed | |
| Oxidation of methyl groups | KMnO₄, acidic conditions | Formation of carboxylic acids | Affects 2,6-dimethylphenyl moiety |
Reduction of the oxadiazole ring is selective under catalytic hydrogenation, preserving the piperazine framework.
Alkylation/Arylation of Piperazine Nitrogen
The secondary amine in the piperazine ring reacts with electrophiles:
The 2,6-dimethylphenyl group sterically influences reaction rates, favoring smaller electrophiles .
Cycloaddition and Ring-Opening Reactions
The oxadiazole moiety participates in cycloadditions:
These reactions exploit the electron-deficient nature of the oxadiazole ring, enabling diverse heterocyclic architectures .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation triggers structural changes:
| Conditions | Reagents | Outcome | Mechanistic Insight | Source |
|---|---|---|---|---|
| Strong acids (H₂SO₄) | Room temperature | Ring contraction to imidazole derivatives | Favored in non-aqueous media | |
| Strong bases (LDA) | THF, -78°C | Deprotonation at methyl groups | Forms carbanions for further reactions |
Catalytic Cross-Coupling Reactions
The chlorophenyl group engages in palladium-mediated couplings:
Key Findings and Trends
-
Steric Effects : The 2,6-dimethylphenyl group reduces reactivity at the para position of the piperazine ring .
-
Solvent Dependence : Ethanol and DMF are optimal for nucleophilic substitutions, while THF favors reductions.
-
Biological Relevance : Reaction products show enhanced HDAC6 inhibition compared to the parent compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with 2,6-Dimethylphenyl Groups
Compounds containing the 2,6-dimethylphenyl-piperazine motif (e.g., HBK14–HBK19 in ) share structural similarities but differ in their linker groups and substituents. For example:
- HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
These analogs use ether or propyl linkers instead of the oxadiazole-methyl group in the target compound.
Oxadiazole-Containing Piperazines
The oxadiazole ring is a critical pharmacophore. Key comparisons include:
- 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine (): Replacing the 4-chlorophenyl group with 4-fluorophenyl and adding a sulfonyl group alters electronic properties and solubility.
- PSN375963 (): 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine. This compound lacks the piperazine ring but highlights the oxadiazole’s versatility in drug design.
Chlorophenyl-Substituted Piperazines
- 7o (): 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide. The dichlorophenyl group increases steric bulk and electron-withdrawing effects, which could influence dopamine receptor binding affinity.
- K.1.27 (): N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine. This agrochemical compound shares a chlorophenyl group but lacks the oxadiazole-piperazine framework, underscoring divergent applications.
The target compound’s single 4-chlorophenyl group may balance receptor affinity and metabolic stability compared to more heavily substituted analogs .
Key Findings and Implications
- Substituent Effects : The 4-chlorophenyl group offers moderate lipophilicity, balancing bioavailability and metabolic stability relative to dichlorophenyl or fluorophenyl variants .
Q & A
Q. How to mitigate metabolic instability during drug development?
- Methodology : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., vulnerable oxadiazole rings). Introduce deuterium at labile positions or replace metabolically unstable groups (e.g., methyl → trifluoromethyl). LC-MS/MS tracks metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
